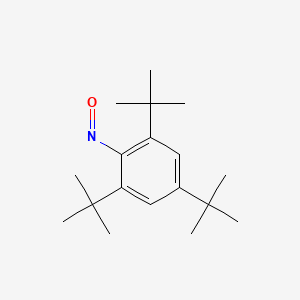

2,4,6-tri-tert-Butylnitrosobenzene

Description

Historical Context of Nitrosoarene Research

The study of C-nitroso compounds dates back to 1874, sparking over a century of investigation into their intriguing properties chemicalbook.com. Early researchers were captivated by the vibrant colors exhibited by these compounds, which typically appear as blue or green monomers in solution or as gases, but often exist as colorless or pale-yellow dimers in the solid state chemicalbook.comwikipedia.org. This phenomenon is due to a monomer-dimer equilibrium, where the monomeric nitroso compound (R-N=O) pairs up to form an azodioxide dimer chemicalbook.comnih.gov.

Initially, it was widely believed that certain classes of nitroso compounds, such as primary and secondary nitrosoalkanes, were too unstable to be isolated due to their rapid isomerization to oximes chemicalbook.com. However, persistent research led to successful syntheses, overcoming these early challenges chemicalbook.com. Over the decades, nitrosoarenes have proven to be exceptionally versatile building blocks in organic synthesis, capable of acting as both electrophiles and nucleophiles in a wide array of reactions, including cycloadditions and rearrangements nih.govchemicalbook.comchembk.com.

Significance of Steric Hindrance in Chemical Reactivity and Stability

In the context of nitrosoarenes, steric hindrance is of paramount importance. By strategically placing large substituents, such as tert-butyl groups, on the aromatic ring ortho to the nitroso group, the dimerization process can be effectively suppressed chemicalbook.com. The bulky groups physically block the nitroso moieties from approaching each other, forcing the compound to exist predominantly in its monomeric form even in the solid state. This not only stabilizes the reactive nitroso group but also imparts the characteristic deep color of the monomer wikipedia.org.

A well-known analogue that demonstrates the power of steric hindrance is 2,4,6-tri-tert-butylphenol (B181104). This molecule, with its three bulky tert-butyl groups, is remarkably stable and can be easily oxidized to form a deep-blue phenoxy radical that is stable for weeks at room temperature due to the steric shielding provided by the flanking substituents tcichemicals.com. This principle of steric stabilization is directly applicable to 2,4,6-tri-tert-butylnitrosobenzene, making it an exceptionally stable and useful monomeric nitrosoarene.

Overview of this compound (TTBNB) in Advanced Organic Chemistry

This compound (TTBNB) is the archetypal example of a sterically hindered nitrosoarene. The presence of three bulky tert-butyl groups on the benzene (B151609) ring provides a profound steric shield around the nitroso functional group, granting it remarkable stability as a monomeric, crystalline solid. This stability has made it a valuable tool in various areas of chemical research, particularly in the study of transient, highly reactive species.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24973-59-9 |

| Molecular Formula | C₁₈H₂₉NO |

| Appearance | Blue Crystalline Solid |

| State | Monomeric |

The most significant application of TTBNB is as a "spin trap" in electron spin resonance (ESR) spectroscopy. Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable, persistent radicals that can be easily studied by ESR. TTBNB is a particularly sophisticated spin trap because it possesses two distinct sites for radical addition: the nitrogen atom and the oxygen atom of the nitroso group.

The site of radical attack is dependent on the steric bulk of the incoming radical, allowing for differentiation between radical types:

Primary alkyl radicals (e.g., methyl, ethyl) are less sterically demanding and preferentially attack the nitrogen atom, forming stable nitroxide radicals.

Tertiary alkyl radicals (e.g., tert-butyl) are very bulky and primarily attack the oxygen atom, generating stable N-alkoxyanilino radicals.

Secondary alkyl radicals typically add to both the nitrogen and oxygen atoms, producing a mixture of both types of radical adducts.

This dual reactivity provides more detailed structural information about the trapped radical than many other spin traps can offer.

Table 2: Spin Trapping Reactivity of TTBNB

| Radical Type | Site of Attack on TTBNB | Resulting Adduct |

|---|---|---|

| Primary Alkyl | Nitrogen Atom | Nitroxide Radical |

| Secondary Alkyl | Nitrogen and Oxygen Atoms | Mixture of Nitroxide and N-Alkoxyanilino Radicals |

Beyond its role as a spin trap, TTBNB serves as a useful research chemical for investigating reaction mechanisms, such as the thermal decomposition of polymers. As a highly reactive dienophile, the nitroso group is also a candidate for participating in various cycloaddition reactions, including hetero-Diels-Alder reactions, which are fundamental processes for synthesizing six-membered heterocyclic rings nih.gov. The significant steric hindrance imposed by the tert-butyl groups makes its reactivity in such transformations a subject of specialized academic interest.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tritert-butyl-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSICDPWAPKXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179688 | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24973-59-9 | |

| Record name | 2,4,6-Tri-tert-butylnitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24973-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri(tert-butyl)-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRI(TERT-BUTYL)-2-NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZX3GP4GT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tri Tert Butylnitrosobenzene

Advanced Synthetic Routes to 2,4,6-Tri-tert-Butylnitrosobenzene

The synthesis of TTBNB is primarily achieved through the oxidation of its corresponding aniline (B41778) precursor, although other specialized methods have been developed.

Oxidation Reactions of Sterically Hindered Anilines for TTBNB Synthesis

The most common and direct route to this compound is the oxidation of 2,4,6-tri-tert-butylaniline (B181305). oup.comsigmaaldrich.comthermofisher.comfishersci.com The significant steric hindrance provided by the three tert-butyl groups prevents the formation of dimeric azoxy species, which are common byproducts in the oxidation of less hindered anilines. This steric protection makes the isolation of the monomeric nitroso compound feasible.

A variety of oxidizing agents have been successfully employed for this transformation. Studies have shown that reagents like peroxybenzoic acid (PBA) are effective in converting 2,4,6-tri-tert-butylaniline to this compound. oup.com The reaction with PBA yields TTBNB along with 2-benzamido-3,5-di-t-butylphenol as a byproduct. oup.com Other oxidants such as benzoyl peroxide (BPO) have also been used, which can produce a mixture of products including TTBNB and 2,2′,4,4′,6,6′-hexa-t-butylazobenzene. oup.com

Table 1: Oxidation of 2,4,6-Tri-tert-butylaniline

| Oxidizing Agent | Major Products | Reference |

| Peroxybenzoic acid (PBA) | This compound, 2-Benzamido-3,5-di-t-butylphenol | oup.com |

| Benzoyl peroxide (BPO) | This compound, 2,2′,4,4′,6,6′-Hexa-t-butylazobenzene, 2-Benzamido-3,5-di-t-butylphenol | oup.com |

| Lead tetraacetate (LTA) | 4-Acetoxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2-Acetamido-3,5-di-t-butylphenol | oup.com |

This synthetic strategy highlights the critical role of the bulky substituents in directing the reaction outcome toward the desired monomeric nitroso compound.

Nitrosodesilylation Reactions for the Synthesis of Nitrosobenzene Derivatives

While not the most common method for TTBNB itself due to the ready availability of the parent aniline, nitrosodesilylation is a powerful technique for the synthesis of various nitrosoaromatics. This reaction involves the electrophilic substitution of a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), on an aromatic ring with a nitroso group. The silyl group acts as a regiochemical director and is easily displaced.

The general mechanism involves the reaction of a silylated aromatic compound with a nitrosating agent, such as nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) or tert-butyl nitrite. organic-chemistry.org This method is particularly useful for introducing a nitroso group at a specific position that might be difficult to achieve through direct nitrosation or oxidation of anilines, especially when multiple reactive sites are present. For TTBNB, this would hypothetically involve the synthesis of 2,4,6-tri-tert-butyl-1-(trimethylsilyl)benzene and its subsequent reaction with a nitrosating agent.

Other Specialized Synthetic Approaches to TTBNB

Beyond the oxidation of anilines, other specialized methods can be envisioned for the synthesis of TTBNB, drawing from general methodologies for nitroso compound preparation. One such approach could involve the reaction of 2,4,6-tri-tert-butylphenoxyl radicals with nitric oxide. The parent 2,4,6-tri-tert-butylphenol (B181104) is readily oxidized to its stable phenoxyl radical. wikipedia.org This radical could potentially be trapped by nitric oxide to form the nitroso derivative, although this is more of a mechanistic possibility than a standard preparative route.

Another potential, though less direct, route could start from 2,4,6-tri-tert-butylnitrobenzene. nist.gov Reduction of the nitro group to a hydroxylamine, followed by a mild oxidation, could yield the target nitroso compound. However, the direct oxidation of the readily available aniline is far more efficient and is the preferred method.

Derivatization and Functionalization Strategies of TTBNB

The unique electronic and steric properties of TTBNB make it an excellent spin trap and a versatile reagent in organic synthesis for creating novel molecular structures.

Formation of Novel Adducts and Intermediates with TTBNB

This compound is widely recognized for its efficacy as a spin-trapping agent. Due to the steric hindrance around the nitroso group, it efficiently traps a wide variety of transient carbon-centered, and some heteroatom-centered, radicals to form stable nitroxide radical adducts. These adducts can often be isolated and characterized by techniques like electron spin resonance (ESR) spectroscopy.

The trapping of radicals by TTBNB leads to the formation of a new N-O bond and a C-N bond, resulting in a stable nitroxide. The bulky tert-butyl groups prevent dimerization and disproportionation reactions that plague nitroxides derived from less hindered spin traps. This stability allows for detailed study of the trapped radical's structure.

TTBNB can also participate in other types of reactions to form adducts. For example, it can undergo ene reactions and Diels-Alder-type cycloadditions, where the nitroso group acts as a potent dienophile or enophile. These reactions provide access to complex heterocyclic frameworks that would be challenging to synthesize through other means.

Intramolecular and Rearrangement Products from TTBNB Reactions

The photochemistry of this compound has been shown to lead to interesting rearrangement products. cdnsciencepub.com Upon ultraviolet irradiation in hydrocarbon solvents, TTBNB undergoes an intramolecular rearrangement. cdnsciencepub.com The initial products observed are 2-methyl-1-nitroso-2-(3,5-di-tert-butylphenyl)propane and a related mixed dimer. cdnsciencepub.com This transformation involves the effective migration of the nitroso group from the aromatic ring to one of the methyl groups of an adjacent tert-butyl substituent, proceeding through a complex mechanism that highlights the interplay of steric strain and photochemical excitation. cdnsciencepub.com

Table 2: Photochemical Reaction Products of TTBNB

| Reactant | Conditions | Major Products | Reference |

| This compound | UV irradiation, Benzene (B151609) or Cyclohexane solution | 2-Methyl-1-nitroso-2-(3,5-di-tert-butylphenyl)propane | cdnsciencepub.com |

These intramolecular reactions and rearrangements underscore the unique reactivity imparted by the sterically demanding tert-butyl groups, allowing for transformations that are not observed in less hindered nitrosobenzenes.

Deoxygenation Reactions of this compound

The deoxygenation of this compound (TTBNB) represents a significant transformation that leads to a variety of nitrogen-containing compounds. The steric hindrance imposed by the bulky tert-butyl groups profoundly influences the reaction pathways and the nature of the resulting products.

Mechanistic Investigations of Deoxygenation Pathways for TTBNB

The deoxygenation of this compound, particularly when using reagents like triethyl phosphite (B83602), is proposed to proceed through pathways involving highly reactive nitrenoid intermediates. researchgate.netcdnsciencepub.com The significant steric crowding around the nitroso group influences the course of the reaction, leading to products that are markedly different from those obtained from less hindered nitrosobenzenes. researchgate.net

The formation of the various products is accounted for by reaction pathways that involve these nitrenoid intermediates. cdnsciencepub.com Differential steric and conformational effects are believed to be the primary reason for the unique product distribution observed with TTBNB. researchgate.net Electron spin resonance (ESR) studies conducted during the deoxygenation reaction of TTBNB have provided evidence for the presence of radical intermediates. A persistent triplet signal observed in the ESR spectrum is attributed to an anilino radical (Ar-N-OR), which is formed when radical intermediates are spin-trapped by unreacted TTBNB. cdnsciencepub.com This suggests that radical processes compete with or are part of the nitrenoid pathway.

The reaction mechanism likely involves the initial attack of the deoxygenating agent, such as triethyl phosphite, on the oxygen atom of the nitroso group. This generates a transient intermediate that subsequently loses the oxygen-containing moiety to form the corresponding aryl nitrene. Due to the extreme steric hindrance from the flanking tert-butyl groups, this nitrene undergoes intramolecular reactions rather than intermolecular ones. The rearrangement of this nitrenoid intermediate leads to the observed cyclized and rearranged products. researchgate.netcdnsciencepub.com

Product Analysis and Structural Elucidation of Deoxygenated Species from TTBNB

The deoxygenation of this compound (2) with triethyl phosphite results in a major product along with minor quantities of other aniline derivatives. cdnsciencepub.com The primary product is a cyclized amine, a result of an intramolecular reaction dictated by the steric environment of the parent molecule.

The main product from this reaction is 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole, which accounts for a significant portion of the product mixture, with reported yields around 80-90%. researchgate.netcdnsciencepub.com In addition to this major product, small amounts of 2,4,6-tri-tert-butylaniline (approximately 7%) and a product of side-chain rearrangement, 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline, are also formed. cdnsciencepub.com

The separation of these products is typically achieved using preparative thin-layer chromatography (TLC). cdnsciencepub.com The structural elucidation of the isolated compounds relies on spectroscopic methods, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to confirm their identities. cdnsciencepub.com

Table 1: Products from the Deoxygenation of this compound

| Product Name | Structure | Reported Yield |

| 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole |  | ~80-90% researchgate.netcdnsciencepub.com |

| 2,4,6-tri-tert-butylaniline |  | ~7% cdnsciencepub.com |

| 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline |  | Minor Product cdnsciencepub.com |

Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tri Tert Butylnitrosobenzene

Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) Spectroscopy Studies of TTBNB Systems

ESR and EPR spectroscopy are indispensable techniques for the study of paramagnetic species, including free radicals. In the context of TTBNB, these methods are primarily employed to investigate the spin adducts formed when TTBNB traps short-lived, unstable radicals.

Hyperfine Coupling Constants and g-Values of TTBNB Spin Adducts

The EPR spectra of TTBNB spin adducts are characterized by specific hyperfine coupling constants (hfcc) and g-values, which act as fingerprints for the trapped radical. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, most notably ¹⁴N of the nitroso group and nearby protons. The g-value, a dimensionless proportionality factor, provides information about the electronic environment of the unpaired electron and can help distinguish between different types of radicals (e.g., carbon-centered vs. oxygen-centered).

The analysis of these parameters is crucial for the unambiguous identification of the trapped radical species. For instance, the nitrogen hyperfine coupling constant (aₙ) is a key indicator of the structure of the spin adduct.

Table 1: Representative Hyperfine Coupling Constants and g-Values for TTBNB Spin Adducts

| Trapped Radical | Adduct Type | aₙ (G) | a_H (G) | g-value | Reference |

| Thiyl Radicals (secondary and tertiary) | Nitroxide & Anilino | Characteristic | - | - | mdpi.com |

| Poly(fumarate) Radicals | Nitroxide | - | - | ~2.0060 | rsc.org |

| Poly(fumarate) Radicals | Anilino | - | - | ~2.0040 | rsc.org |

Note: Specific numerical values for all parameters are not always reported in the literature, but the qualitative features and relative values are consistently used for identification.

Identification of Short-Lived Radical Intermediates via TTBNB Spin Trapping

The primary application of TTBNB in EPR spectroscopy is as a spin trap. nih.govresearchgate.netrsc.org This technique involves the reaction of a short-lived radical with TTBNB to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR. nih.govresearchgate.netrsc.org The bulky tert-butyl groups on the TTBNB molecule enhance the stability of the resulting spin adducts, making them amenable to study.

TTBNB has proven effective in trapping a variety of radical species, providing valuable insights into reaction mechanisms. For example:

Polymer Radicals: In the study of radical polymerization of dialkyl fumarates, TTBNB has been used to trap the propagating polymer radicals, allowing for the investigation of their steric and electronic properties. rsc.org

Thiyl Radicals: TTBNB has been successfully employed to trap a series of thiyl radicals generated from the photolysis of disulfides. mdpi.com The resulting EPR spectra allowed for the definitive assignment of the trapped radicals. mdpi.com

Aryl Radicals: While not as common as other spin traps for this purpose, the principles of spin trapping with nitroso compounds like TTBNB are applicable to the identification of aryl radicals. nih.gov

Oxygen-Centered Radicals: The general methodology of spin trapping is widely used to detect reactive oxygen species, and nitroso compounds can play a role in trapping such radicals. researchgate.netrsc.org

The choice of spin trap is critical, and TTBNB offers specific advantages, particularly when studying sterically hindered radicals.

Analysis of Steric Effects on ESR/EPR Spectra of TTBNB Adducts

A noteworthy feature of TTBNB as a spin trap is its sensitivity to the steric bulk of the captured radical. This steric influence manifests in the type of spin adduct formed and, consequently, in the observed ESR/EPR spectrum.

TTBNB can react with radicals at two different sites: the nitrogen atom to form a nitroxide radical , or the oxygen atom to form an N-alkoxyanilino radical . The steric hindrance around the radical center dictates the preferred site of attack.

Less Hindered Radicals: Primary alkyl radicals, for instance, tend to attack the nitrogen atom, leading to the formation of a nitroxide adduct. rsc.org

Bulky Radicals: Tertiary alkyl radicals and other sterically demanding radicals are prevented by the bulky ortho-tert-butyl groups from attacking the nitrogen atom. Instead, they react at the less sterically hindered oxygen atom, yielding an anilino radical. rsc.org Secondary alkyl radicals often produce a mixture of both nitroxide and anilino adducts. rsc.org

This differential reactivity is a powerful tool for probing the steric environment of a radical. An increase in the proportion of the anilino adduct is a clear indicator of greater steric congestion around the radical center. rsc.org For example, in the polymerization of dialkyl fumarates, an increase in the bulkiness of the ester alkyl group or the polymer chain length resulted in a higher proportion of the anilino radical adduct. rsc.org

Furthermore, the EPR parameters of radicals directly attached to the 2,4,6-tri-tert-butylphenyl moiety, such as the corresponding benzyl (B1604629) and anilino radicals, show that the benzylic and amino hydrogens are held coplanar with the aromatic ring due to the steric hindrance from the ortho-tert-butyl groups. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of TTBNB

NMR spectroscopy provides valuable information about the structure and dynamics of diamagnetic molecules in solution. For TTBNB, NMR studies have focused on its aggregation behavior and the structural characterization of the monomer and its derivatives.

Monomer-Dimer Equilibria of TTBNB using NMR Techniques

In solution, many nitroso compounds exist in a temperature- and concentration-dependent equilibrium between a monomeric and a dimeric form (azodioxy compounds). NMR spectroscopy is a powerful tool to study these equilibria.

For 2,4,6-tri-tert-butylnitrosobenzene, studies utilizing one- and two-dimensional NMR techniques have shown that it exists entirely as a monomer in chloroform-d (B32938) (CDCl₃) solution. rsc.org This is in contrast to less sterically hindered nitrosobenzenes, such as 2,4,6-trimethylnitrosobenzene, which exists as a mixture of a monomer and its Z- and E-dimers in the same solvent. rsc.org The significant steric bulk of the three tert-butyl groups in TTBNB effectively prevents the dimerization that is characteristic of other nitroso compounds.

Interestingly, while TTBNB does not self-dimerize, it has been shown to form mixed azodioxy dimers when in the presence of the less hindered nitrosobenzene. rsc.org The dissociation kinetics of these mixed dimers have also been investigated using NMR techniques. rsc.org

Structural Characterization of TTBNB and its Derivatives by NMR

The structural features of this compound and its derivatives can be elucidated through the analysis of their ¹H and ¹³C NMR spectra. The chemical shifts, signal multiplicities, and integration values provide a detailed picture of the molecular framework.

For comparison and to understand the influence of the 2,4,6-tri-tert-butylphenyl group, the NMR spectra of related compounds are informative. For instance, the ¹H and ¹³C NMR spectra of 2,4,6-tri-tert-butylphenol (B181104) and 2,4,6-tri-tert-butylaniline (B181305) are well-documented and show the expected patterns for this substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

The UV-Vis spectrum of an aromatic nitroso compound is dominated by electronic transitions involving the nitroso group (-N=O) and the aromatic π-system. The absorption in the visible region, which gives this compound its characteristic deep blue color, is of particular interest.

Conformational and Electronic Effects on UV-Vis Spectra of TTBNB

The electronic spectrum of TTBNB is significantly influenced by both the electronic nature of the nitroso group and the steric hindrance imposed by the three tert-butyl groups. The most prominent feature in the visible region is a weak absorption band corresponding to the n → π* transition of the nitroso group. This transition involves the promotion of a non-bonding electron from the nitrogen or oxygen atom to an antibonding π* orbital of the N=O double bond.

In many nitrosobenzenes, this n → π* transition is observed at long wavelengths, often in the range of 650–850 nm. The steric bulk of the ortho-tert-butyl groups in TTBNB forces the nitroso group to twist out of the plane of the benzene (B151609) ring. This twisting reduces the conjugation between the nitroso group and the aromatic π-system, which typically results in a hypsochromic shift (a shift to a shorter wavelength) of the π → π* transition and can also affect the energy of the n → π* transition. The observed deep blue color of crystalline TTBNB suggests a strong absorption in the orange-red region of the visible spectrum.

The electronic transitions in TTBNB are also affected by the solvent polarity. More polar solvents can lead to a shift in the absorption maxima due to differential solvation of the ground and excited states.

Table 1: Typical UV-Vis Absorption Data for Aromatic Nitroso Compounds

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| n → π | 650 - 850 | Low | Responsible for the characteristic blue or green color. |

| π → π | 280 - 350 | High | Involves the conjugated aromatic system and the nitroso group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis of TTBNB and Adducts

FT-IR spectroscopy is a powerful technique for identifying the functional groups and probing the structural details of TTBNB and its adducts formed during spin-trapping reactions. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound.

The FT-IR spectrum of TTBNB is characterized by several key absorption bands. The most diagnostic is the N=O stretching vibration, which is sensitive to the electronic environment and the conformation of the molecule. The bulky tert-butyl groups also give rise to strong characteristic vibrations.

When TTBNB acts as a spin trap, it reacts with a radical (R•) to form stable spin adducts, which are typically nitroxide radicals or anilino radicals. The formation of these adducts leads to significant changes in the FT-IR spectrum, most notably the disappearance of the N=O stretching band and the appearance of new bands corresponding to the newly formed functional groups.

For instance, the formation of a nitroxide adduct (Ar-N(O•)-R) will result in a new N-O stretching vibration. If an anilino radical adduct (Ar-N•-OR) is formed, vibrations associated with the N-O-R linkage will be observed. These changes provide clear evidence for the trapping of a radical species and can offer structural information about the adduct.

Table 2: Characteristic FT-IR Vibrational Frequencies for TTBNB and its Potential Adducts

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| TTBNB | N=O Stretch | ~1500 - 1520 | The exact position is sensitive to steric and electronic effects. |

| Aromatic C=C Stretch | ~1450 - 1600 | Multiple bands are expected. | |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ||

| C-H Stretch (tert-Butyl) | ~2850 - 3000 | Strong and characteristic of alkyl groups. | |

| Nitroxide Adduct | N-O Stretch | ~1300 - 1400 | The N=O stretch from TTBNB will be absent. |

| Anilino Adduct | C-N Stretch | ~1250 - 1350 | The N=O stretch from TTBNB will be absent. |

| C-O Stretch | ~1000 - 1200 | If the trapped radical contains a C-O bond. |

Advanced Reactivity and Mechanistic Studies of 2,4,6 Tri Tert Butylnitrosobenzene

Spin Trapping Applications of 2,4,6-Tri-tert-Butylnitrosobenzene

Spin trapping is an analytical technique that utilizes a spin trap molecule to convert short-lived, highly reactive radicals into more stable, persistent radicals that can be studied using electron spin resonance (ESR) spectroscopy. The unique features of the resulting ESR spectrum, such as hyperfine coupling constants (hfcc), allow for the identification of the original transient radical. TTBNB has proven to be a particularly insightful tool in this field due to its novel trapping mechanism.

A primary advantage of this compound as a spin trap is the presence of two distinct sites for radical adduction: the nitrogen atom and the oxygen atom of the nitroso group (-N=O). osti.gov Unlike many common spin traps that possess only one trapping site, this duality in TTBNB allows for different classes of radicals to form structurally different adducts.

The incoming radical can attack either the nitrogen atom, leading to the formation of a stable nitroxide radical, or the oxygen atom, resulting in an N-alkoxyanilino radical (also referred to as an anilino-type adduct). osti.gov The preferential site of attack is largely determined by the steric and electronic properties of the trapped radical, a feature that provides an additional layer of diagnostic information for identifying the original species. osti.gov

The dual-site reactivity of TTBNB enables it to effectively differentiate between primary, secondary, and tertiary carbon-centered radicals. osti.gov This capability is a significant advantage over other spin traps and is based on the steric hindrance around the two trapping sites.

Primary alkyl radicals (RCH₂•) , being the least sterically hindered, preferentially attack the nitrogen atom of the nitroso group. This reaction yields a highly stable nitroxide spin adduct. osti.gov

Tertiary alkyl radicals (R₃C•) are significantly more bulky. Steric hindrance prevents them from attacking the nitrogen atom, forcing them to attack the more accessible oxygen atom instead. This leads to the formation of an N-alkoxyanilino radical, which is also sufficiently stable to be detected by ESR. osti.gov

Secondary alkyl radicals (R₂CH•) exhibit intermediate behavior. They can attack both the nitrogen and the oxygen atoms, resulting in a mixture of both nitroxide and N-alkoxyanilino radical adducts. osti.gov The ratio of these two adducts can vary depending on the specific structure of the secondary radical. osti.gov

This differential reactivity allows for the unambiguous identification of the type of carbon-centered radical trapped, as the resulting spin adducts (nitroxide vs. N-alkoxyanilino) have distinct ESR spectral characteristics. For instance, in studies on the thermal degradation of polypropylene, TTBNB was used to trap and identify various intermediate radicals, including primary methyl radicals (•CH₃) which formed nitroxide adducts, and tertiary radicals [−CH₂−•C(CH₃)−CH₂−] which formed both anilino-type and nitroxide-type adducts. mdpi.com

| Radical Type | Preferential Attack Site on TTBNB | Resulting Spin Adduct Type | Typical ESR Spectrum Characteristics |

|---|---|---|---|

| Primary (e.g., •CH₃) | Nitrogen | Nitroxide | Characterized by a primary triplet splitting from the 14N nucleus, with further hyperfine splitting from other magnetic nuclei. |

| Secondary (e.g., R₂CH•) | Nitrogen and Oxygen | Mixture of Nitroxide and N-Alkoxyanilino | Superposition of spectra from both adduct types is observed. The ratio depends on the radical's structure. |

| Tertiary (e.g., •C(CH₃)₃) | Oxygen | N-Alkoxyanilino | Often exhibits a distinct nine-line structure and a lower g-value (e.g., ~2.0033) compared to nitroxides. nist.gov |

The formation of the two distinct types of spin adducts from TTBNB follows specific mechanistic pathways determined by the nature of the incoming radical, R•.

Pathway 1: Nitroxide Formation (N-Adduction) This pathway is favored by less sterically hindered radicals, such as primary alkyl radicals. osti.gov The radical directly attacks the nitrogen atom of the nitroso group.

R• + Ar-N=O → Ar-N(O•)-R

The resulting product is an aryl-alkyl-nitroxide, a persistent radical species. The unpaired electron is primarily localized on the N-O group, and the ESR spectrum is characterized by a large hyperfine coupling to the nitrogen nucleus.

Pathway 2: N-Alkoxyanilino Radical Formation (O-Adduction) This pathway is characteristic of bulky tertiary alkyl radicals. osti.gov The radical attacks the oxygen atom of the nitroso group, which is sterically more accessible.

R• + Ar-N=O → Ar-N-O-R

The initial adduct is a hydroxylamine derivative. This species is not a radical. However, the term "N-alkoxyanilino radical" in the context of TTBNB spin trapping refers to the radical adduct formed when a tertiary radical is trapped. The literature describes the direct formation of the stable N-alkoxyanilino radical upon trapping. osti.gov The resulting radical has the unpaired electron delocalized over the nitrogen atom and the aromatic ring, giving rise to a different ESR signature compared to the nitroxide adduct.

The addition of a radical to a trapping agent is a chemical reaction that can have stereochemical consequences, particularly if the trapped radical or the resulting adduct contains chiral centers. In radical reactions, high levels of stereoselectivity can be achieved under certain conditions, influenced by factors such as chiral auxiliaries, catalysts, or specific substrate-reagent interactions. rsc.org

The reaction of a prochiral radical with a spin trap like TTBNB could, in principle, lead to the formation of diastereomeric spin adducts. The analysis of such adducts by ESR could potentially provide insights into the stereochemistry of the initial radical. However, detailed studies focusing specifically on the stereochemical outcomes of spin adduct formation with this compound are not extensively reported in the surveyed scientific literature. While the principles of stereoselective radical reactions are well-established, their specific application and exploration in the context of TTBNB trapping remain a specialized area of research.

For a spin trap to be effective, the rate of the trapping reaction must be fast enough to compete with other radical decay pathways, such as radical-radical recombination. The efficiency of this process is quantified by the spin-trapping rate constant (k). These rate constants can vary by orders of magnitude depending on the specific trap and the radical being captured. For many common spin traps, rate constants for reactions with reactive radicals are in the range of 10⁵–10⁸ M⁻¹s⁻¹.

Obtaining absolute rate constants for spin trapping reactions is experimentally challenging. Consequently, specific rate constants for the reaction of this compound with various radicals are not widely documented in the literature. The quantitative performance of a spin trap is often evaluated through competition experiments, where the relative rates of trapping two different radicals, or the trapping of one radical by two different traps, are determined.

The rate of trapping by TTBNB is influenced by several factors:

Radical Type: As discussed, the structure of the radical (primary, secondary, tertiary) dictates the reaction pathway and influences the rate.

Steric Hindrance: The bulky tert-butyl groups on the TTBNB molecule, while providing stability, also influence the accessibility of the trapping sites and thus the reaction kinetics.

Solvent Effects: The polarity and viscosity of the solvent can affect the diffusion of the reactants and the stability of the transition state, thereby influencing the trapping rate.

While precise kinetic data is scarce, the successful application of TTBNB in detecting radical intermediates in complex systems, such as polymer degradation, demonstrates that its trapping rates are sufficiently high to effectively capture transient species. mdpi.com

Radical Chemistry and TTBNB Interactions

Beyond its role as a spin trap, the chemistry of TTBNB is intrinsically linked to radical processes. Its selectivity and stability are key features governing its interactions.

TTBNB shows a marked preference for trapping carbon-centered radicals. It is generally less suited for trapping oxygen-centered radicals, such as alkoxy (RO•) or hydroxyl (•OH) radicals. mdpi.com This selectivity is attributed to the nature of the nitroso functional group and the fact that the recombination rate of highly reactive oxygen-centered species can be much faster than the rate of trapping. mdpi.com

At elevated temperatures (e.g., above 150 °C), TTBNB itself can undergo thermal degradation. This process can generate radicals derived from the spin trap molecule, such as the tertiary butyl carbon radical [•C(CH₃)₃]. nist.gov This self-degradation must be considered when conducting high-temperature ESR studies, as the resulting spin adducts could be misinterpreted as intermediates from the system under investigation. nist.gov

The exceptional stability of the spin adducts formed by TTBNB is a direct consequence of the steric shielding provided by the three tert-butyl groups. This same structural motif is responsible for the remarkable stability of the related 2,4,6-tri-tert-butylphenoxyl radical, which is formed by the oxidation of 2,4,6-tri-tert-butylphenol (B181104). wikipedia.orgrsc.org This phenoxy radical is a deep-blue, crystalline solid that is stable for weeks at room temperature, a testament to the effectiveness of steric hindrance in preventing radical-radical dimerization and other decay reactions. wikipedia.org This principle of steric stabilization is fundamental to the utility of TTBNB as a spin trap, ensuring that the resulting adducts are persistent enough for detailed ESR characterization.

Investigation of Propagating Radicals in Polymerization using TTBNB Spin Trapping

This compound (TTBNB) serves as a highly effective spin-trapping agent for elucidating the mechanisms of radical polymerization. Its utility lies in its ability to react with transient propagating radicals to form stable paramagnetic species, which can then be characterized using electron spin resonance (ESR) spectroscopy. A key feature of TTBNB is its dual reaction sites, which provide insight into the steric environment of the trapped radical.

In the study of dialkyl fumarate (DRF) polymerization, TTBNB has been instrumental in characterizing the propagating polymer radicals. rsc.org Due to significant steric hindrance from the bulky ester groups, DRF polymerization proceeds slowly, allowing for effective trapping of the propagating radicals. rsc.org When a polymer radical attacks TTBNB, it can add to either the nitrogen atom to form a nitroxide radical (adduct type I) or to the oxygen atom to form an N-alkoxyanilino radical (adduct type II). The choice between these two pathways is dictated by steric factors. rsc.orgrsc.org

Research has shown that the bulkiness of the ester alkyl group on the poly(fumarate) radical and the increasing length of the polymer chain favor the formation of the anilino radical (type II). rsc.org This is because the sterically demanding tert-butyl groups at the 2- and 6-positions of the TTBNB molecule hinder the approach of bulky radicals to the nitrogen atom, forcing them to react at the less hindered oxygen atom. rsc.orgrsc.org For instance, polymer radicals derived from di-tert-butyl fumarate show a higher proportion of the anilino adduct compared to those from diethyl fumarate. rsc.org This selective reactivity allows TTBNB to function as a probe for the steric congestion around the radical center of a propagating polymer chain.

| Radical Type | Reaction Site on TTBNB | Resulting Spin Adduct | Governing Factor |

|---|---|---|---|

| Primary Alkyl / Less Hindered | Nitrogen Atom | Nitroxide (Type I) | Low Steric Hindrance |

| Tertiary Alkyl / Bulky Polymer | Oxygen Atom | N-alkoxyanilino Radical (Type II) | High Steric Hindrance |

Trapping of Short-Lived Radical Intermediates in Thermal Degradation Processes by TTBNB

In the study of polyamide 66 (PA66) thermal degradation under vacuum conditions, ST-ESR analysis with TTBNB revealed the formation of specific radical intermediates even at temperatures where no significant weight loss is observed. nih.govnih.gov Two primary radicals were identified: a •CH2− radical resulting from the scission of the main polymer chain, and a −•CH− radical generated by hydrogen abstraction from a methylene group within the chain. nih.govnih.gov The detection of the −•CH− radical strongly supports the hypothesis that the initiation of thermal degradation occurs via hydrogen abstraction at the α-carbon adjacent to the NH group. nih.gov

Similarly, TTBNB has been employed to investigate the thermo-oxidative degradation of polypropylene (PP). utexas.edu The spin trap successfully captured various carbon-centered radicals, allowing for the elucidation of the degradation pathways. In non-oxidative thermal degradation, the process was found to initiate at tertiary carbon positions, leading to the formation of radicals such as •CH3 and –CH2–•C(CH3)–CH2–. utexas.edu In thermo-oxidative degradation, a wider variety of radicals, including alkoxy and carbonyl radicals derived from the decomposition of hydroperoxides, were trapped and identified. utexas.edu The hyperfine coupling constants (hfcc) of the resulting ESR spectra are used to determine the structure of the trapped radicals.

| Polymer | Degradation Process | Radical Intermediate Trapped by TTBNB | Inferred Degradation Step |

|---|---|---|---|

| Polyamide 66 (PA66) | Thermal | ●CH2− | Main Chain Scission |

| Polyamide 66 (PA66) | Thermal | −●CH− | Hydrogen Abstraction from Methylene Group |

| Polypropylene (PP) | Thermo-oxidative | −CH2−C(CH3)(O•)−CH2− (Alkoxy Radical) | Decomposition of Hydroperoxides |

| Polypropylene (PP) | Thermo-oxidative | ●C(O)− (Carbonyl Radical) | Homolysis Adjacent to a Carbonyl Group |

| Polypropylene (PP) | Thermo-oxidative | ●CH2–CH(CH3)– | Main Chain Scission (β-scission) |

Reactions of TTBNB with Alkyl and Thiyl Radicals

The reaction of this compound with alkyl radicals is highly dependent on the structure of the radical, a characteristic that makes TTBNB a diagnostic tool for radical identification. rsc.org The steric hindrance imposed by the two ortho-tert-butyl groups governs the site of attack.

Primary alkyl radicals , being relatively small and unhindered, preferentially attack the nitrogen atom of the nitroso group. This reaction leads to the formation of a stable nitroxide adduct. rsc.org

Tertiary alkyl radicals are sterically bulky. Their access to the nitrogen atom is blocked by the flanking tert-butyl groups on the TTBNB ring. Consequently, they attack the more accessible oxygen atom of the nitroso group, resulting in the formation of an N-alkoxyanilino radical. These anilino radicals are sufficiently stable to be readily detected by ESR spectroscopy. rsc.org

Secondary alkyl radicals represent an intermediate case. They can react at both the nitrogen and the oxygen atoms, typically yielding a mixture of the corresponding nitroxide and N-alkoxyanilino radical adducts. rsc.org The ratio of these two products can provide further information about the steric environment of the secondary radical. rsc.orgrsc.org

While TTBNB is a well-established trap for carbon-centered radicals, its specific reactions with sulfur-centered thiyl radicals (RS•) are less documented in the available literature. Thiyl radicals are significant intermediates in various chemical and biological processes. nih.gov Other spin traps, such as the nitrone-based phenyl-N-t-butylnitrone (PBN), have been successfully used to trap thiyl radicals, like the cysteine thiyl radical, to form stable adducts detectable by ESR. nih.gov

Steric Hindrance Effects on Radical Reactivity and Selectivity in TTBNB Systems

Steric hindrance is the defining factor that governs the reactivity and selectivity of this compound as a spin trap. The presence of three bulky tert-butyl groups on the benzene (B151609) ring, particularly the two in the ortho positions relative to the nitroso group, creates a sterically crowded environment that dictates the course of radical reactions. rsc.orgwikipedia.org

This steric crowding is directly responsible for the selective trapping mechanism of different alkyl radicals. As previously discussed, the inability of bulky tertiary radicals to access the nitrogen atom of the nitroso group forces them to react at the oxygen atom, a pathway not typically observed with less hindered nitroso compounds. rsc.org This selectivity allows researchers to distinguish between primary, secondary, and tertiary radicals based on the ESR spectra of the resulting adducts (nitroxide vs. anilino radical). rsc.orgrsc.org

The influence of steric hindrance extends to polymerization studies, where the size and shape of propagating polymer radicals determine the type of spin adduct formed with TTBNB. rsc.org For example, in the polymerization of dialkyl fumarates, an increase in the bulkiness of the ester group or the polymer chain length leads to a higher proportion of the anilino radical adduct, indicating that the radical center is highly congested. rsc.org

Conversely, extreme steric hindrance can also prevent spin trapping altogether. A notable example is the failure of TTBNB to trap the 2,4,6-tri-tert-butylphenyl radical, which can be generated from TTBNB itself during photolysis. wikipedia.org The steric shielding provided by the ortho-tert-butyl groups on both the radical and the trap molecule is so pronounced that it effectively inhibits the reaction, showcasing a major difference in the photochemical behavior of TTBNB compared to less hindered nitrosobenzenes. wikipedia.org

Photochemistry of this compound and Related Nitrosobenzenes

The photochemistry of this compound is distinct from that of less sterically hindered nitrosobenzenes, a difference largely attributable to the conformational effects imposed by the bulky ortho-substituents. wikipedia.org The tert-butyl groups at the 2- and 6-positions force the nitroso group to twist out of the plane of the benzene ring. This twisting alters the electronic properties of the molecule, which in turn influences its photochemical behavior. wikipedia.org

One of the key photochemical properties of TTBNB is its stability. Unlike many nitroso compounds, it does not readily form paramagnetic species upon UV irradiation, which makes it a reliable spin trap for studying photochemically generated radicals from other sources. rsc.org However, when subjected to UV irradiation in hydrocarbon solutions, TTBNB does undergo specific photoreactions. wikipedia.orgnih.gov The photochemical pathways of TTBNB are significantly different from its less hindered analogue, 2,5-di-tert-butylnitrosobenzene, demonstrating the profound impact of steric effects on reactivity. wikipedia.org

Photolytic Pathways and Product Characterization of TTBNB Photoreactions

Upon ultraviolet irradiation in hydrocarbon solvents, this compound (1) undergoes a series of reactions leading to specific products. wikipedia.org The initial photolytic event is thought to involve the cleavage of a C-H bond from one of the ortho-tert-butyl groups, followed by an intramolecular rearrangement.

The primary products identified from the photolysis of TTBNB are 2-methyl-1-nitroso-2-(3,5-di-tert-butyl)-phenylpropane (3) and a related mixed dimer (4). wikipedia.orgnih.gov These products are formed through a pathway that avoids the simple homolysis of the C-N bond to form a free nitroso radical (•NO) and an aryl radical, a common pathway for simpler nitroso compounds. The steric hindrance in TTBNB favors an intramolecular hydrogen abstraction route. wikipedia.org

| Compound | Photolysis Condition | Identified Products |

|---|---|---|

| This compound (TTBNB) | UV irradiation in hydrocarbon solution | 2-methyl-1-nitroso-2-(3,5-di-tert-butyl)-phenylpropane (Initial, Major) |

| This compound (TTBNB) | UV irradiation in hydrocarbon solution | Mixed Dimer of the primary product (Initial, Major) |

| This compound (TTBNB) | UV irradiation in hydrocarbon solution | Oxime (Minor, Secondary) |

| This compound (TTBNB) | UV irradiation in hydrocarbon solution | Aldehyde (Minor, Secondary) |

Intramolecular Photocyclization Mechanisms involving TTBNB-derived Species

While direct studies on the intramolecular photocyclization of this compound itself are not extensively detailed, mechanistic insights can be drawn from analogous systems bearing the sterically demanding 2,4,6-tri-tert-butylphenyl (Mes) group. Research on a Mes-substituted phosphanylidenecarbene, a related species, has shown that intramolecular C-H insertion can occur, leading to a cyclized product. nih.gov This type of reaction putatively proceeds through the formation of a highly reactive intermediate. nih.gov

In the case of the phosphanylidenecarbene, theoretical calculations indicate that the intramolecular cyclization requires a significant activation energy of 12.3 kcal/mol. nih.gov This process competes with other potential pathways, such as the Fritsch–Buttenberg–Wiechell (FBW) type rearrangement, which has almost no activation barrier. nih.gov The facile removal of a leaving group, such as a bromide ion, can be critical for promoting the C-H insertion pathway over the rearrangement. nih.gov A similar mechanistic principle could be hypothesized for TTBNB-derived species, where photochemical activation could generate a reactive intermediate capable of overcoming an activation barrier to insert into one of the ortho-tert-butyl group's C-H bonds, leading to a cyclized product.

Thermal Degradation Studies Employing TTBNB as a Spin Trap

This compound is a highly effective spin-trapping reagent used to detect and identify short-lived radical intermediates generated during the thermal degradation of various materials, particularly polymers. researchgate.netresearchgate.netnih.govrsc.org Its utility stems from its ability to form stable spin adducts with transient radicals, which can then be characterized using electron spin resonance (ESR) spectroscopy. researchgate.netrsc.org

A key advantage of TTBNB is its possession of two distinct sites for spin trapping. rsc.org Primary alkyl radicals typically attack the nitrogen atom of the nitroso group to form stable nitroxide radicals. rsc.org In contrast, tertiary alkyl radicals preferentially attack the oxygen atom, yielding N-alkoxyanilino-radicals that are also stable enough for ESR detection. rsc.org Secondary alkyl radicals often exhibit reactivity at both the nitrogen and oxygen atoms, producing a mixture of both corresponding spin adducts. rsc.org

This technique has been successfully applied to elucidate the degradation mechanisms of several polymers:

Polyamide 66 (PA66): In studies of PA66 degradation under vacuum conditions at temperatures from 80°C to 240°C, ST-ESR analysis using TTBNB identified two primary radical intermediates. researchgate.netnih.gov The detection of these specific radicals provides strong evidence for the initiation reactions occurring at temperatures relevant to practical applications. researchgate.netnih.gov

Poly(butylene terephthalate) (PBT): During the thermal degradation of PBT, TTBNB was used to trap radicals, revealing that the process begins with hydrogen abstraction from the α-methylene group, followed by main-chain decomposition via β-scission of the ester linkages. researchgate.net

Polyethylene Models: TTBNB has also been employed to study the initial radical reactions in low-density polyethylene (LDPE) model compounds, identifying various initial radicals formed during photoinitiated cross-linking. researchgate.net

The data below summarizes the key radicals identified using TTBNB in polymer degradation studies.

| Polymer Studied | Radical Intermediate Trapped | Inferred Degradation Pathway |

| Polyamide 66 (PA66) | ●CH₂− radical | Main chain scission researchgate.net |

| Polyamide 66 (PA66) | −●CH− radical | Hydrogen abstraction from the methylene group researchgate.net |

| Poly(butylene terephthalate) (PBT) | Benzoyl radical (●CO-φ) | Main chain decomposition researchgate.net |

| Poly(butylene terephthalate) (PBT) | α-carbon radicals (-O-●CH-) | Hydrogen abstraction from the α-methylene group researchgate.net |

Dediazoniation Reactions and Aryl Radical Formation Trapped by TTBNB

The trapping of aryl radicals is a crucial application of TTBNB. While specific studies focusing on trapping aryl radicals from dediazoniation reactions using TTBNB are not extensively documented in the provided sources, the compound's established efficacy as a spin trap for other carbon-centered radicals strongly supports its utility in this context. Dediazoniation of aryldiazonium salts is a classic method for generating aryl radicals. Once formed, these highly reactive species can be intercepted by TTBNB to form stable spin adducts, allowing for their detection and characterization by ESR spectroscopy. The mechanism involves the addition of the aryl radical to the nitrogen or oxygen atom of the nitroso group of TTBNB. This capability is further supported by evidence of TTBNB trapping carbon-centered radicals generated via electron transfer from Grignard reagents. oup.com

Reactivity of TTBNB with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic compounds like Grignard reagents (alkylmagnesium halides) is complex, yielding multiple products through different mechanistic pathways depending on the specific reagent used. oup.comrsc.org The reaction can proceed via 1,2-, 1,4-, or 1,6-conjugate addition to the nitroso-aromatic system. oup.comrsc.org

The distribution of products indicates two primary competing mechanisms:

Anionic Attack: The nucleophilic carbanion from the Grignard reagent can attack the electrophilic carbon atoms at the ortho- (position 6) and para- (position 4) positions relative to the nitroso group. This pathway leads to the formation of substituted cyclohexadiene oximes. oup.com

Free Radical Mechanism: An alternative pathway involves a single electron transfer (SET) from the Grignard reagent to TTBNB. oup.com This generates an alkyl radical and the TTBNB radical anion. Subsequent reaction leads to the formation of N-alkylanilines. oup.com This radical mechanism was confirmed by trapping the intermediate t-butyl radicals in the reaction with t-butylmagnesium chloride. oup.com

The table below summarizes the products formed from the reaction of TTBNB with various alkylmagnesium halides.

| Grignard Reagent | Product(s) | Inferred Pathway |

| Alkylmagnesium halides | 6-alkyl-1-hydroxy-imino-2,4,6-tri-t-butyl-2,4-cyclohexadienes | Anionic attack (1,6-addition) oup.com |

| Alkylmagnesium halides | 4-alkyl-1-hydroxyimino-2,4,6-tri-t-butyl-2,5-cyclohexadienes | Anionic attack (1,4-addition) oup.com |

| Alkylmagnesium halides | N-alkyl-2,4,6-tri-t-butylanilines | Free radical via electron transfer oup.com |

Dimerization and Self-Assembly of Nitrosobenzene Derivatives, including TTBNB

Aromatic C-nitroso compounds characteristically participate in a monomer-dimer equilibrium in solution. rsc.orgwikipedia.org The monomeric form is typically a colored (blue or green) species, while the dimer, an azodioxybenzene, is colorless. rsc.org This equilibrium is sensitive to steric effects, temperature, and concentration. rsc.orgwikipedia.org

Monomer-Dimer Equilibria and Dissociation Kinetics of Nitrosobenzenes (e.g., TTBNB)

Due to the significant steric hindrance imposed by the three bulky tert-butyl groups on the aromatic ring, this compound is unique among nitrosobenzenes. In solution (e.g., in CDCl₃), it exists entirely in its monomeric form. rsc.orgrsc.org This contrasts sharply with less sterically hindered derivatives, such as 2,4,6-trimethylnitrosobenzene, which exist as a mixture of the monomer and both Z- and E-azodioxy dimers in solution. rsc.orgrsc.org

For typical nitrosobenzenes, the dimeric form is favored in the solid state, while the monomer is favored in dilute solutions or at higher temperatures. wikipedia.org The dimerization process has a large, negative entropy, making the equilibrium highly temperature-dependent. nih.gov The dissociation of dimers to monomers is a key step that precedes other reactions, such as interconversion between Z- and E-isomers of the dimer. mdpi.com

The following table compares the solution behavior of TTBNB with a less hindered analogue.

| Compound | Solvent (CDCl₃) | Observed Species in Solution |

| This compound | CDCl₃ | Exclusively Monomer rsc.orgrsc.org |

| 2,4,6-Trimethylnitrosobenzene | CDCl₃ | Mixture of Monomer, Z-dimer, and E-dimer rsc.orgrsc.org |

Cross-Dimerization Studies of Nitrosobenzene Derivatives

Although TTBNB does not self-dimerize, it is capable of participating in cross-dimerization reactions. rsc.orgrsc.org When in the presence of a less sterically hindered nitrosoarene, such as nitrosobenzene, TTBNB can form mixed azodioxy dimers. rsc.orgrsc.org The dissociation kinetics of these mixed E-dimers have been successfully measured using NMR techniques, providing insight into the activation energy parameters of these equilibria. rsc.orgrsc.org Cross-dimerization has also been observed in the solid state when mixtures of different nitrosobenzene derivatives are subjected to ball-milling. mdpi.com

Theoretical and Computational Chemistry Studies of 2,4,6 Tri Tert Butylnitrosobenzene

Quantum Chemical Calculations of TTBNB's Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4,6-tri-tert-butylnitrosobenzene. These methods, by solving approximations of the Schrödinger equation, provide insights into the electron distribution, orbital energies, and molecular geometry, which collectively dictate the molecule's reactivity.

The electronic structure of TTBNB is characterized by the interplay between the aromatic ring, the electron-withdrawing nitroso (-N=O) group, and the bulky tert-butyl substituents. The nitroso group significantly influences the electronic landscape of the benzene (B151609) ring, creating distinct regions of electron density. Theoretical calculations can map out the molecular electrostatic potential, identifying electrophilic and nucleophilic sites.

A key feature of TTBNB's reactivity, elucidated by experimental work and rationalized through theoretical models, is its possession of two distinct sites for spin trapping. rsc.org Quantum chemical calculations can model the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to explain this dual reactivity. Radical attack is often directed by the characteristics of these orbitals.

Attack at Nitrogen: Primary alkyl radicals typically attack the nitrogen atom of the nitroso group. rsc.org Computational models can rationalize this by examining the orbital interactions between the incoming radical and the LUMO of TTBNB, which would have significant localization on the N=O moiety. This interaction leads to the formation of a stable nitroxide radical adduct.

Attack at Oxygen: In contrast, tertiary alkyl radicals preferentially attack the oxygen atom. [cite: _1] This alternative pathway can be explained by considering both steric factors and the electronic character of the oxygen atom. Quantum calculations can quantify the relative energies of the transition states for attack at the nitrogen versus the oxygen, providing a theoretical basis for the observed regioselectivity.

The table below illustrates key electronic properties of TTBNB that could be determined using quantum chemical calculations.

| Property | Theoretical Significance | Predicted Outcome for TTBNB |

| HOMO-LUMO Gap | Indicates chemical reactivity and the energy required for electronic excitation. | A relatively small gap would suggest higher reactivity, consistent with its function as a radical trap. |

| Electron Density on N=O | Determines the primary sites for radical attack. | High electron density on both N and O atoms, supporting the potential for attack at either site depending on the radical. |

| Molecular Dipole Moment | Provides insight into the overall polarity of the molecule. | A significant dipole moment is expected due to the electronegative nitroso group. |

Density Functional Theory (DFT) Applications for TTBNB Mechanistic Insights

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. For a molecule like TTBNB, DFT can be employed to map the potential energy surface for its reactions with various free radicals, providing detailed mechanistic insights.

DFT calculations can be used to locate and characterize the geometries and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies (energy barriers) and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. For TTBNB, this means comparing the pathways of radical addition to the nitrogen versus the oxygen atom.

For example, a DFT study could model the reaction of TTBNB with a methyl radical (a primary radical) and a tert-butyl radical (a tertiary radical). The calculations would likely show a lower activation energy for the methyl radical attacking the nitrogen atom and a lower activation energy for the tert-butyl radical attacking the oxygen atom. This difference in activation barriers provides a quantitative explanation for the experimentally observed selectivity. rsc.org

The following table outlines how DFT can be applied to understand the reaction mechanisms of TTBNB.

| Mechanistic Question | DFT Application | Expected Insight |

| Regioselectivity of Radical Attack | Calculate transition state energies for radical addition to N vs. O atoms. | Quantitative confirmation that primary radicals favor N-attack and tertiary radicals favor O-attack due to lower activation energy barriers. |

| Stability of Resulting Spin Adducts | Compute the total electronic energies of the nitroxide and N-alkoxyanilino radical products. | Determination of the relative thermodynamic stability of the different types of spin adducts formed. |

| Role of Solvent | Incorporate implicit or explicit solvent models into the DFT calculations. | Understanding how the polarity of the reaction medium influences the reaction pathways and the stability of charged intermediates. |

Modeling of Spin Adduct Structures and Spin Density Distribution in TTBNB Systems

Once a radical is trapped by TTBNB, a new, more persistent radical species known as a spin adduct is formed. The two primary types of adducts are nitroxides (from N-attack) and N-alkoxyanilino radicals (from O-attack). rsc.org Computational modeling, particularly using DFT, is essential for characterizing the structure and electronic properties of these adducts.

A key property of any radical is its spin density distribution, which describes the spatial distribution of the unpaired electron. This distribution is directly related to the hyperfine coupling constants observed in Electron Spin Resonance (ESR) spectroscopy, the primary experimental technique for studying these species.

Computational models can predict the spin density at various atomic nuclei within the spin adduct. For a TTBNB-derived nitroxide radical, calculations would be expected to show high spin density on the nitrogen and oxygen atoms of the nitroxide group. For the N-alkoxyanilino radical, the spin density would be more delocalized across the nitrogen atom and the aromatic ring. These theoretical predictions can be directly compared with experimental ESR data to confirm the identity and structure of the trapped radical.

This table shows representative data that could be obtained from modeling the spin density of TTBNB spin adducts.

| Atom/Group | Predicted Spin Density (Nitroxide Adduct) | Predicted Spin Density (N-Alkoxyanilino Adduct) |

| Nitroso Nitrogen | High (approx. 0.4 - 0.6) | Moderate (approx. 0.2 - 0.4) |

| Nitroso Oxygen | High (approx. 0.3 - 0.5) | Low |

| Aromatic Ring (ortho) | Low | Moderate (delocalized) |

| Aromatic Ring (para) | Low | Moderate (delocalized) |

Note: Values are hypothetical and represent typical distributions for these types of radicals.

Computational Analysis of Steric and Conformational Effects in TTBNB Reactions

The three tert-butyl groups on the TTBNB molecule are not electronically inert; they impose significant steric hindrance and dictate the molecule's conformational preferences. These steric and conformational effects play a crucial role in the compound's reactivity and are a key reason for its unique spin-trapping behavior. researchgate.net

Computational analysis allows for the quantification of these effects. Molecular mechanics and DFT calculations can be used to:

Determine Stable Conformations: The tert-butyl groups can rotate, and the nitroso group can twist relative to the plane of the benzene ring. Calculations can identify the lowest energy conformation of the molecule, which is the most populated state and the one likely to be involved in reactions.

Quantify Steric Hindrance: The steric bulk of the ortho tert-butyl groups shields the nitroso group. This shielding is a primary reason why TTBNB is less prone to self-reaction or dimerization compared to less hindered nitroso compounds. Computational models can calculate the steric energy associated with the approach of a radical to the trapping site, revealing how the tert-butyl groups modulate reactivity.

Analyze Reaction Pathways: The steric environment influences the geometry of the transition state. For instance, the preference of bulky tertiary radicals to attack the less-hindered oxygen atom over the nitrogen atom is a direct consequence of steric repulsion, an effect that can be modeled and quantified. rsc.orgresearchgate.net Different reaction products observed in the deoxygenation of TTBNB compared to less hindered analogues are also explained by these steric and conformational factors. researchgate.net

Advanced Applications of 2,4,6 Tri Tert Butylnitrosobenzene in Research Methodologies

TTBNB as a Paramagnetic Probe in Chemical Systems

The utility of 2,4,6-tri-tert-butylnitrosobenzene as a paramagnetic probe is centered on its function as a spin trap. Spin trapping is an analytical method used in chemistry and biology to detect and identify short-lived free radicals. researchgate.net The technique involves using a spin trap compound that reacts with a transient radical to form a much more stable paramagnetic species, known as a spin adduct. researchgate.net This stable adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. researchgate.netnih.gov

TTBNB is a C-nitroso compound that serves as a powerful spin trap. researchgate.net When it reacts with a free radical, it can form two types of adducts: anilino and nitroxyl (B88944) radicals. This dual reactivity on its nitrogen and oxygen atoms provides rich data for identifying the trapped radical. researchgate.net The EPR spectra of these spin adducts yield valuable information, such as hyperfine splitting constants, which help to determine the structure of the original transient radical intermediate. researchgate.net This capability allows researchers to probe the mechanisms of reactions where radical intermediates are present in very low steady-state concentrations. researchgate.net The bulky tert-butyl groups on the TTBNB molecule enhance the stability of the resulting spin adducts, making them easier to detect and study compared to adducts from less sterically hindered spin traps.

Application in Polymer Chemistry and Degradation Studies utilizing TTBNB

The degradation of polymers, whether through thermal, oxidative, or photodegradative processes, often proceeds through radical-mediated mechanisms. researchgate.netresearchgate.net Understanding these mechanisms is crucial for developing more stable polymer materials and for designing effective chemical recycling processes. mdpi.com TTBNB has been employed as a critical tool in these investigations by intercepting the radical intermediates that propagate the degradation chain reactions.

In a study on the thermo-oxidative degradation of polypropylene, TTBNB was used as a spin trap to analyze the radical intermediates formed during the process. acs.org Similarly, it has been applied to study the thermal degradation of Polyamide 66 (PA66). acs.org By using spin-trapping ESR analysis with TTBNB, researchers can directly observe and identify the specific types of radicals generated as the polymer breaks down. This information is vital for elucidating the complex, multi-step reaction pathways involved in polymer degradation. researchgate.netresearchgate.net For example, the technique can help determine which chemical bonds in the polymer are most susceptible to cleavage and how the resulting radicals react further.

Table 1: Application of TTBNB in Polymer Degradation Analysis

| Polymer Studied | Degradation Type | Role of TTBNB | Reference |

|---|---|---|---|

| Polypropylene | Thermo-oxidative | Spin trap for radical intermediates | acs.org |

Intermolecular Selectivity in Catalytic Hydrogenation Reactions Differentiated by TTBNB

Catalytic hydrogenation is a fundamental process in organic synthesis, and controlling its selectivity is a significant challenge, especially when a molecule contains multiple reducible functional groups. nih.govresearchgate.net The selectivity of these reactions can be influenced by weak interactions between the substrate and the catalyst environment. nih.govescholarship.org While direct evidence of TTBNB differentiating intermolecular selectivity in catalytic hydrogenation is not prominent in the reviewed literature, the principles of spin trapping suggest a potential application.

Hydrogenation reactions, particularly under harsh conditions or with specific catalysts, can involve radical intermediates. nih.gov A spin trap like TTBNB could theoretically be introduced into such a system to capture these intermediates. By identifying the structure of the trapped radicals via EPR spectroscopy, one could gain insight into the reaction mechanism and the factors governing selectivity. For instance, if different reaction pathways produce distinct radical intermediates, TTBNB could help to differentiate between these pathways. This approach is analogous to its use in other reaction systems to unravel complex mechanisms. researchgate.net However, specific studies demonstrating the use of TTBNB to differentiate intermolecular selectivity in catalytic hydrogenation are highly specialized and not widely documented in general literature.

Use of TTBNB in Detecting Radicals in Diverse Chemical, Biological, and Materials Systems

The "gold standard" for the detection and characterization of radicals in complex systems is widely considered to be EPR spectroscopy, often coupled with spin trapping. nih.govnih.gov TTBNB's effectiveness as a spin trap has led to its use across a wide range of scientific disciplines for radical detection.

Chemical Systems: In organic chemistry, TTBNB has been instrumental in studying the photolysis of trifluoromethyl ketones. It successfully trapped elusive trifluoromethyl radicals, which are difficult to detect otherwise, providing clear evidence for their formation. researchgate.net Its ability to form distinct anilino and nitroxyl adducts was particularly useful in this context. researchgate.net

Biological Systems: The detection of radicals in biological systems is crucial for understanding processes like oxidative stress. nih.govresearchgate.net While many spin traps are used, the principles of using C-nitroso compounds like TTBNB are applicable. They help to identify reactive oxygen species and other radicals that play a role in various physiological and pathological states. nih.gov The stability of the spin adducts is a key advantage in complex biological media. researchgate.net

Materials Science: In materials science, TTBNB can be used to study radical processes at interfaces, such as the photodecomposition of water on titanium dioxide (TiO₂) powders, a key process in photocatalysis. utexas.edu By trapping radicals like the hydroxyl radical (•OH), researchers can gain a more precise understanding of the photocatalytic mechanism. utexas.edu

Table 2: Examples of Radicals Detected Using TTBNB and Related Spin Traps

| System | Radicals Detected/Trapped | Significance | Reference |

|---|---|---|---|

| Photolysis of Trifluoromethyl Ketones | Trifluoromethyl radical | Unveiled reaction mechanism | researchgate.net |

| Photocatalysis (TiO₂) | Hydroxyl radical (•OH) | Elucidated photodecomposition pathway | utexas.edu |

Development of Novel Spin Trapping Methodologies with TTBNB